2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid
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Overview
Description
2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid is a complex organic compound with a unique structure that includes a formyl group, a hydrazinyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid typically involves the reaction of 2-hydrazinylbenzoic acid with 3-formyl-4-oxocyclohexa-2,5-dien-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-[2-(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid.
Reduction: 2-[2-(3-Hydroxymethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The hydrazinyl group can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid: Similar structure but lacks the formyl group.
2-[(4-Hydroxyphenyl)(4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzoic acid: Contains a hydroxyphenyl group instead of a formyl group.
Uniqueness
2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid is unique due to the presence of both the formyl and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
CAS No. |
92678-72-3 |
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Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-[(3-formyl-4-hydroxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C14H10N2O4/c17-8-9-7-10(5-6-13(9)18)15-16-12-4-2-1-3-11(12)14(19)20/h1-8,18H,(H,19,20) |
InChI Key |
RWWLFUWOGLKVOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC(=C(C=C2)O)C=O |
Origin of Product |
United States |
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